molecular formula C9H20ClN B2359523 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride CAS No. 2287279-27-8

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride

Cat. No. B2359523
CAS RN: 2287279-27-8
M. Wt: 177.72
InChI Key: DNGJTMBSNNBGPE-UHFFFAOYSA-N
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Description

“2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287279-27-8 . It has a molecular weight of 177.72 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2,2,5,5-tetramethylcyclopentan-1-amine hydrochloride . The InChI Code is 1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Mass Spectrometry Characterization in Polymer Synthesis

Ji, Sakellariou, and Mays (2007) explored the reaction of living anionic polymers with derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride. This research demonstrated its application in the preparation of aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate), characterized by mass spectrometry (Ji, Sakellariou, & Mays, 2007).

Synthesis of Novel Compounds

Marinho and Proença (2016) and Wagner and Matthews (1984) discussed the synthesis of novel compounds using the hydrochloride salt of derivatives related to 2,2,5,5-tetramethylcyclopentan-1-amine. These studies highlight the compound's role in creating new chemical structures, potentially useful in various applications (Marinho & Proença, 2016); (Wagner & Matthews, 1984).

Photochemical Electron Transfer Reactions

Bertrand et al. (2000) investigated the application of tertiary amines, potentially including derivatives of 2,2,5,5-tetramethylcyclopentan-1-amine, in photochemical electron transfer reactions. This process is significant for synthesizing complex organic compounds (Bertrand, Hoffmann, Humbel, & Pete, 2000).

Catalysis and Chemical Reactions

Various studies have explored the use of derivatives and related compounds of 2,2,5,5-tetramethylcyclopentan-1-amine in catalytic and chemical reactions. These include the synthesis of macrocyclic compounds (Guo-ping, Yong, & Cheng-tai, 2010), the development of anti-influenza virus agents (Oka et al., 2001), and the production of isoquinoline derivatives with medicinal potential (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969) (Guo-ping, Yong, & Cheng-tai, 2010); (Oka et al., 2001); (Mndzhoyan, Markaryan, Martirosyan, & Vasilyan, 1969).

Advanced Organic Synthesis Techniques

Harmata et al. (2021) and Frydrych et al. (2019) reported on the utilization of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in advanced organic synthesis techniques. These studies contribute to the understanding of complex chemical transformations for creating novel compounds (Harmata, Spiller, Sowden, & Stephenson, 2021); (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Analytical and Environmental Applications

Yan et al. (2019) explored the use of 2,2,5,5-tetramethylcyclopentan-1-amine derivatives in analytical chemistry, specifically in the synthesis of carbon dots for the detection of tetracycline hydrochloride, demonstrating its potential in environmental monitoring (Yan, Liu, Li, Li, Huang, & Zhen, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJTMBSNNBGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1N)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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